Dual p38α/PDE4 Inhibition: Synergistic Anti-Inflammatory Mechanism vs. Selective Inhibitors
CBS-3595 is a dual inhibitor of p38α MAPK and PDE4, a mechanism that distinguishes it from selective p38α MAPK inhibitors (e.g., BIRB-796) or PDE4 inhibitors (e.g., roflumilast). The combination of these two targets within a single molecule has been demonstrated to synergistically attenuate excessive anti-inflammatory responses [1]. In vitro, CBS-3595 inhibits p38α MAPK with an IC50 of 500 nM [2] and suppresses TNFα production with an IC50 of 700 nM [3].
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | Dual p38α/PDE4 inhibition (single chemical entity) |
| Comparator Or Baseline | Selective p38α inhibitors (e.g., BIRB-796) or selective PDE4 inhibitors (e.g., roflumilast) |
| Quantified Difference | Synergistic effect observed; specific synergy metrics not quantified in available data |
| Conditions | In vitro enzyme assays and cellular TNFα release assays |
Why This Matters
This dual-target mechanism offers a distinct pharmacological profile that cannot be replicated by single-target inhibitors, which is critical for researchers investigating polypharmacology or seeking to overcome the limitations of selective inhibitors in inflammatory disease models.
- [1] Albrecht W, Unger A, Bauer SM, Laufer SA. Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases. J Med Chem. 2017;60(13):5290-5305. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. CBS-3595 ligand activity data (ChEMBL). p38α MAPK IC50 = 500 nM. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. CBS-3595 ligand page. TNFα production IC50 = 700 nM. View Source
